Helenalinmethacrylate
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Overview
Description
Helenalinmethacrylate is a sesquiterpene lactone derived from the flowers of Arnica montana. It is a pseudoguaianolide, which is a type of sesquiterpene lactone. This compound is known for its potent biological activities, including anti-inflammatory and anti-neoplastic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helenalinmethacrylate can be synthesized through the methacrylation of helenalin. The process involves the reaction of helenalin with methacrylic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound involves the extraction of helenalin from Arnica montana followed by its methacrylation. The extraction process includes solvent extraction, purification through column chromatography, and crystallization. The methacrylation step is similar to the laboratory synthesis but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions: Helenalinmethacrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can convert this compound to dihydro derivatives.
Substitution: The methacrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the methacrylate group.
Major Products:
Oxidation: Hydroxythis compound
Reduction: Dihydrothis compound
Substitution: Thiol-substituted this compound
Scientific Research Applications
Helenalinmethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various derivatives for studying structure-activity relationships.
Biology: Investigated for its anti-inflammatory and anti-cancer properties.
Medicine: Potential therapeutic agent for treating inflammatory diseases and cancer.
Industry: Utilized in the development of bioactive materials and pharmaceuticals
Mechanism of Action
Comparison with Similar Compounds
Helenalinmethacrylate is unique compared to other sesquiterpene lactones due to its methacrylate group, which enhances its reactivity and potential applications. Similar compounds include:
Helenalin: The parent compound, known for its anti-inflammatory properties.
Dihydrohelenalin: A reduced form of helenalin with similar biological activities.
2β-(S-glutathionyl)-2,3-dihydrohelenalin: A semi-synthetic derivative with increased toxicity
This compound stands out due to its enhanced reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(3aR,5R,5aR,8aR,9R,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H22O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,10,12-13,15-16H,1,4,8H2,2-3,5H3/t10-,12+,13-,15-,16-,19+/m1/s1 |
InChI Key |
USRAFFQOAADTTD-OJIWXCRVSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]([C@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
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